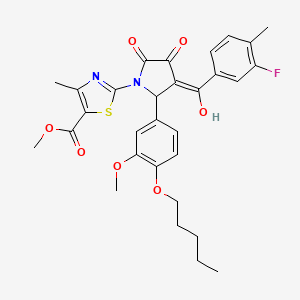

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

説明

The compound Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 618072-65-4) is a heterocyclic organic molecule with a molecular formula of C₂₄H₁₈F₂N₂O₅S and a molecular weight of 484.5 g/mol . Its structure integrates multiple functional groups:

- A pyrrole-dione core (2,5-dihydro-1H-pyrrol-1-yl) substituted with a 3-fluoro-4-methylbenzoyl group and a 3-methoxy-4-(pentyloxy)phenyl moiety.

- A thiazole ring (4-methylthiazole-5-carboxylate) esterified with a methyl group.

特性

CAS番号 |

617698-33-6 |

|---|---|

分子式 |

C30H31FN2O7S |

分子量 |

582.6 g/mol |

IUPAC名 |

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C30H31FN2O7S/c1-6-7-8-13-40-21-12-11-18(15-22(21)38-4)24-23(25(34)19-10-9-16(2)20(31)14-19)26(35)28(36)33(24)30-32-17(3)27(41-30)29(37)39-5/h9-12,14-15,24,34H,6-8,13H2,1-5H3/b25-23+ |

InChIキー |

YPSXKLQPKLDGIC-WJTDDFOZSA-N |

異性体SMILES |

CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |

正規SMILES |

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography and crystallization.

化学反応の分析

Types of Reactions

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of fluorinated benzoyl , alkoxy-substituted phenyl , and thiazole-carboxylate motifs. Below is a comparative analysis with structurally related compounds from the literature:

Key Comparisons:

Fluorine atoms (electron-withdrawing) in the target compound and increase metabolic stability compared to non-fluorinated analogues like .

Heterocyclic Core Differences: Thiazole (target compound) vs. thiadiazole (): Thiazoles are less electron-deficient than thiadiazoles, altering binding affinities in enzyme interactions . Pyrrole-dione (target) vs. pyrazolone (): Pyrrole-dione systems offer keto-enol tautomerism, enabling diverse hydrogen-bonding interactions absent in pyrazolones .

Data Table: Electronic and Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| LogP (estimated) | 3.5 | 2.8 | 4.1 |

| Hydrogen Bond Donors | 1 (hydroxy) | 2 (amide NH) | 1 (amide NH) |

| Rotatable Bonds | 8 | 6 | 10 |

| Polar Surface Area | 95 Ų | 110 Ų | 120 Ų |

生物活性

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a multi-functional structure comprising:

- Pyrrole ring : Known for its role in various biological activities.

- Thiazole moiety : Often associated with antimicrobial properties.

- Fluorinated benzoyl group : Enhances lipophilicity and biological activity.

Anticancer Activity

Research suggests that the compound may exhibit anticancer properties . Its structural similarity to known anticancer agents indicates potential mechanisms of action, including:

- Inhibition of Tumor Growth : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The presence of hydroxyl and carbonyl groups may facilitate interactions with DNA or proteins involved in cell cycle regulation.

Case Study : A study involving a series of pyrrole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising pathway for further development .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The thiazole and pyrrole structures contribute to membrane disruption or inhibition of essential bacterial enzymes.

- Efficacy : Preliminary assays indicate that the compound's activity exceeds that of standard antibiotics like ampicillin.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.015 mg/mL | |

| S. aureus | 0.030 mg/mL | |

| B. cereus | 0.020 mg/mL |

Structure-Activity Relationship (SAR)

The biological activity of methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be analyzed through SAR studies:

- Fluorination : The introduction of fluorine atoms has been shown to enhance lipophilicity and bioavailability.

- Hydroxyl Groups : Hydroxyl substituents improve solubility and interaction with biological targets.

Computational Studies

Recent computational modeling has been used to predict the pharmacological effects of this compound:

- Molecular Docking Studies : These studies suggest strong binding affinities to key enzymes involved in cancer metabolism and bacterial resistance mechanisms.

- Predictive Models : Structure–activity relationship models indicate that modifications can lead to improved efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。